N-benzyl-N-methylacetamide
Overview
Description
N-benzyl-N-methylacetamide is a compound that falls within the broader category of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the provided papers do not directly discuss N-benzyl-N-methylacetamide, they do provide insights into the synthesis, molecular structure, and reactivity of related N-substituted acetamides and their derivatives. These studies contribute to the understanding of the chemical behavior and potential applications of compounds like N-benzyl-N-methylacetamide.
Synthesis Analysis
The synthesis of N-substituted acetamides can be complex, involving multiple steps and reagents. For instance, the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide derivatives is achieved using a new reagent developed from 2-chloro-N-methoxy-N-methylacetamide, which reacts with various aldehydes under Julia conditions . Similarly, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a three-phase process, starting from phenyl acetic acid and proceeding through ester and hydrazide intermediates . These methods highlight the versatility and multi-step nature of synthesizing N-substituted acetamides.
Molecular Structure Analysis
The molecular structure of N-substituted acetamides can be elucidated using spectral techniques and crystallography. For example, the crystal structures of 3'-methylacetanilide and N-benzylthioacetamide reveal intermolecular hydrogen bonding forming chains, which are significant for understanding the generation mechanism of IR spectra in hydrogen-bonded molecular crystals . Additionally, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows different conformations and interplanar angles between amide groups, which are important for the compound's biological activity .
Chemical Reactions Analysis
The reactivity of N-substituted acetamides can be explored through their participation in various chemical reactions. For instance, N-Benzylidene-α-acetamidobenzylamine undergoes a reaction with dialkylamines in the presence of methylamine or ammonia to form new benzylidenediamine type compounds, N-(α-dialkylaminobenzyl) acetamides . This demonstrates the potential for N-substituted acetamides to engage in reactions that yield structurally diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides are influenced by their molecular structure and the nature of their substituents. The intermolecular hydrogen bonding observed in compounds like 3'-methylacetanilide and N-benzylthioacetamide affects their melting points, solubility, and crystal packing . The presence of different functional groups, as seen in the anticonvulsant 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, can impact the compound's polarity, reactivity, and biological activity . These properties are crucial for the development of pharmaceuticals and other applications.
Scientific Research Applications
Molecular Dynamics and Structure
- Infrared Spectral Signatures and Binding Energies : N-methylacetamide, a proxy for protein backbones, helps understand ion effects on proteins. Different cations interact uniquely with it, affecting the amide I band in infrared spectroscopy (Pluhařová et al., 2014).
- Hydrolysis Kinetics in High-Temperature Water : Studying N-methylacetamide's hydrolysis in high-temperature water sheds light on the reaction kinetics of N-substituted amides, relevant in various chemical processes (Duan, Dai, & Savage, 2010).
- Molecular Structure Studies : Gas electron diffraction has been used to analyze the molecular structure of N-methylacetamide, providing insights into bond distances and angles (Kitano, Fukuyama, & Kuchitsu, 1973).
Spectroscopy and Chemical Biology
- Infrared Spectrum Analysis : Density functional theory helps dissect the infrared spectrum of N-methylacetamide, crucial for understanding amide bonds in organic chemistry and chemical biology (Ji et al., 2020).
Solvent Interaction Studies
- Binary Liquid Mixtures : Research on the interaction of N-methylacetamide with various aromatic hydrocarbons provides insights into molecular interactions and the effect of substitutions on benzene rings (Kumar et al., 2009).
Pharmaceutical Applications
- Anticonvulsant Activity : Some derivatives of N-benzyl-N-methylacetamide exhibit significant anticonvulsant activity, offering potential in epilepsy treatment (Kohn et al., 1991).
- Inhibitory Activities in Drug Design : Molecular docking studies on α_substituted acetamido-N-benzylacetamide derivatives show promising results for developing new anticonvulsant agents (Abdulfatai et al., 2019).
Solubility and Thermodynamics
- Calorimetric Studies : Investigating the dissolution of N-methylacetamide in different solvents provides insights into hydrogen bonding and solvation dynamics, essential for understanding solvent-solute interactions (Zaini, 2012).
Safety And Hazards
N-benzyl-N-methylacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
N-benzyl-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)11(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXVNLHPEJBZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.